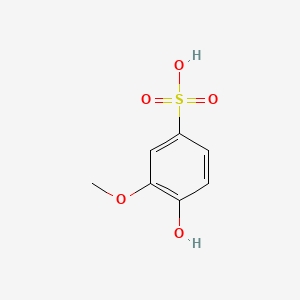

4-Hydroxy-3-methoxybenzenesulfonic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzenesulfonic acid typically involves the sulfonation of guaiacol. Guaiacol is treated with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position of the aromatic ring. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reactants, and reaction time to optimize yield and minimize by-products. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

化学反应分析

Types of Reactions

4-Hydroxy-3-methoxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.

Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and other reduced forms.

Substitution: Halogenated or nitrated derivatives depending on the electrophile used.

科学研究应用

Scientific Research Applications

-

Biochemical Research

- Role in Enzymatic Reactions: 4-Hydroxy-3-methoxybenzenesulfonic acid serves as a reagent in biochemical pathways, influencing various cellular processes. It enhances the solubility and reactivity of biomolecules due to its sulfonic acid group, facilitating studies on enzyme kinetics and metabolic pathways.

-

Pharmaceutical Applications

- Expectorant Properties: The compound is primarily used as an expectorant in pharmaceutical formulations to treat respiratory conditions such as bronchitis and sinusitis. It increases the volume of secretions in the respiratory tract, aiding in mucus clearance through ciliary action .

- Antimicrobial Activity: Recent studies have explored its derivatives for antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Modifications to the sulfonated structure have shown enhanced antibacterial efficacy compared to non-sulfonated analogs.

-

Industrial Uses

- Dye and Pigment Production: The compound is utilized in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. Its versatility allows it to be employed in various industrial chemical reactions.

- Agrochemicals: It is also used in the formulation of agrochemicals, where its properties can enhance the effectiveness of pesticides and herbicides.

Case Study 1: Antimicrobial Testing

In laboratory settings, derivatives of this compound were tested against common bacterial strains. The results indicated that certain modifications significantly increased antibacterial efficacy compared to non-sulfonated compounds. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Inflammatory Response Modulation

A study investigated the effects of sulfonated derivatives on macrophage activation. The findings revealed that these compounds could reduce the production of pro-inflammatory cytokines (TNF-α and IL-6) in response to lipopolysaccharide stimulation. This suggests potential applications in treating inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biochemical Research | Enzymatic reactions | Enhances solubility and reactivity |

| Pharmaceuticals | Expectorant for respiratory conditions | Aids mucus clearance |

| Industrial Chemistry | Dye and pigment production | Forms stable complexes with metal ions |

| Agrochemicals | Enhances pesticide effectiveness | Improves formulation stability |

| Antimicrobial Research | Testing against bacterial strains | Potential for new antimicrobial agents |

作用机制

The primary mechanism of action of 4-Hydroxy-3-methoxybenzenesulfonic acid as an expectorant involves increasing the volume of secretions in the respiratory tract. This facilitates their removal by ciliary action and coughing. The compound acts on the mucous membranes, promoting the secretion of mucus and making it easier to expel .

相似化合物的比较

Similar Compounds

4-Hydroxybenzenesulfonic acid: Lacks the methoxy group, which affects its solubility and reactivity.

3-Methoxybenzenesulfonic acid: Lacks the hydroxyl group, which influences its chemical behavior and applications.

Guaiacol: The parent compound, which lacks the sulfonic acid group.

Uniqueness

4-Hydroxy-3-methoxybenzenesulfonic acid is unique due to the presence of both hydroxyl and methoxy groups along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, especially as an expectorant .

属性

CAS 编号 |

7134-11-4 |

|---|---|

分子式 |

C7H9KO6S |

分子量 |

260.31 g/mol |

IUPAC 名称 |

potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |

InChI |

InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |

InChI 键 |

UZXRQGSKGNYWCP-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+] |

Key on ui other cas no. |

7134-11-4 |

同义词 |

guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the isomeric composition of potassium guaiacolsulfonate?

A1: Potassium guaiacolsulfonate is a medication often used as an expectorant. It exists as a mixture of two isomers: 3-hydroxy-4-methoxybenzenesulfonic acid monopotassium and 4-hydroxy-3-methoxybenzenesulfonic acid monopotassium. While both isomers may contribute to the overall therapeutic effect, their individual pharmacological profiles could differ. Therefore, determining the isomeric composition [] is crucial for quality control, ensuring consistent pharmaceutical formulation, and potentially understanding any isomer-specific effects.

Q2: What analytical techniques are available to differentiate and quantify this compound from its isomer in potassium guaiacolsulfonate?

A2: The research paper highlights the effectiveness of Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose []. NMR exploits the unique magnetic properties of atomic nuclei to differentiate between the two isomers based on their distinct chemical environments. This technique allows for the simultaneous identification and quantification of both isomers in a potassium guaiacolsulfonate sample, providing valuable information about its composition. The paper also mentions a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a correction factor. While HPLC can separate and quantify the isomers, it requires additional calibration steps for accurate quantification compared to the NMR method.

Q3: What are the advantages of using NMR over other analytical techniques for this specific application?

A3: The research emphasizes the speed, simplicity, and accuracy of the NMR method for determining the content of this compound and its isomer in potassium guaiacolsulfonate []. Compared to techniques like HPLC, NMR requires minimal sample preparation and offers a direct measurement of the isomers without needing reference standards for each isomer. This makes NMR a highly efficient and reliable choice for quality control and analysis of potassium guaiacolsulfonate in pharmaceutical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。